2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol
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Overview
Description
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol is a naphthalene derivative characterized by the presence of a hydroxyiminomethyl group at the 2-position and hydroxyl groups at the 1 and 4 positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the distillation and fractionation of petroleum or coal tar.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 1 and 4 positions can be introduced through hydroxylation reactions.
Addition of the Hydroxyiminomethyl Group: The hydroxyiminomethyl group can be introduced through a condensation reaction between naphthalene-1,4-diol and hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an aminomethyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Aminomethyl-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol involves its interaction with various molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties. The naphthalene core can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4-diol: Lacks the hydroxyiminomethyl group but shares the hydroxyl groups at the 1 and 4 positions.
2,7-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at the 2 and 7 positions.
1,6-Dihydroxynaphthalene: Hydroxyl groups at the 1 and 6 positions.
Uniqueness
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-12-15)11(14)9-4-2-1-3-8(9)10/h1-6,13-15H/b12-6+ |
InChI Key |
WUNYTKHXRVBZJZ-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=NO)O |
Origin of Product |
United States |
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